8-OH-cAMP

Description

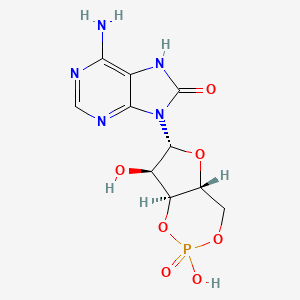

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N5O7P |

|---|---|

Molecular Weight |

345.21 g/mol |

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-7H-purin-8-one |

InChI |

InChI=1S/C10H12N5O7P/c11-7-4-8(13-2-12-7)15(10(17)14-4)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,14,17)(H,18,19)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

WCMOKPQGYXJAFO-UUOKFMHZSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4NC3=O)N)O)OP(=O)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)OP(=O)(O1)O |

Synonyms |

8-hydroxy-cAMP 8-hydroxy-cyclic AMP 8-OH-cAMP |

Origin of Product |

United States |

Synthesis, Chemical Modification, and Analog Design for Research Applications

Chemical Synthesis Strategies for 8-OH-cAMP and Related Analogs

The synthesis of 8-substituted cAMP analogs, including this compound, typically involves nucleophilic substitution reactions from C8-halopurines researchgate.net. This approach allows for the introduction of various functional groups at the C8 position of the adenine (B156593) moiety, which can significantly alter the analog's physicochemical and biological properties. The overarching goal of these synthetic endeavors is to create cyclic nucleotide variants that maintain their principal functions while exhibiting improved characteristics for application in living systems, such as enhanced cell membrane permeability and target specificity wikipedia.org.

Structural Modifications and Derivatization Techniques of cAMP Analogs for Research

A variety of structural modifications and derivatization techniques have been employed to tailor cAMP analogs for specific research applications. These modifications often focus on three key areas: the C8 position of the purine (B94841) ring, the 2'-hydroxyl group of the ribose, and the phosphate (B84403) group.

C8-Position Substitutions: The introduction of substituents at the C8 position of the adenine ring is a common strategy. For instance, 8-bromoadenosine (B559644) 3',5'-cyclic monophosphate (8-Br-cAMP) is a brominated derivative known for its ability to activate PKA and its resistance to degradation by cyclic AMP phosphodiesterase, making it long-acting caymanchem.com. Another significant modification is the addition of a 4-chlorophenylthio (pCPT) group, leading to compounds like 8-(4-chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP), which are more lipophilic and efficiently enter cells wikipedia.orgwikipedia.org.

2'-O-Alkylation: Modifying the 2'-hydroxyl group of the ribose sugar is crucial for achieving selectivity between cAMP effectors. The introduction of a 2'-O-methyl group, as seen in 2'-O-methyladenosine-3',5'-cyclic monophosphate (2'-O-Me-cAMP) and its derivative 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), significantly impairs their ability to activate PKA while preserving or enhancing Epac activation invivochem.cnfrontiersin.orgplos.org.

Phosphorothioate (B77711) Modifications: The substitution of one of the non-bridging oxygen atoms in the phosphate group with sulfur results in phosphorothioate analogs. These modifications create stereoisomers (Sp- and Rp-isomers) with distinct biological activities. For example, the axial Sp-isomer (Sp-cAMPS) often acts as an agonist, while the equatorial Rp-isomer (Rp-cAMPS) can act antagonistically on PKA wikipedia.org. Rp-8-bromo-Cyclic AMPS (Rp-8-Br-cAMPS) is a cell-permeable cAMP analog that acts as an antagonist of cAMP-dependent PKAs and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases.

Acetoxymethyl (AM) Ester Derivatization: To further enhance cell membrane permeability, particularly for negatively charged cyclic nucleotides, acetoxymethyl (AM) esters can be introduced on the free hydroxyl groups in the phosphate ring. This modification neutralizes the negative charge, facilitating cellular uptake wikipedia.org. An example is 8-pCPT-2'-O-Me-cAMP-AM, which is a more potent and cell-permeable analog used as an Epac activator.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

SAR studies are fundamental to understanding how specific structural features of cAMP analogs correlate with their biological activity, including their specificity for different effectors and their pharmacokinetic properties.

Native cAMP activates multiple downstream effectors, primarily PKA and Epac frontiersin.orgplos.org. SAR studies have revealed key structural determinants for achieving selectivity:

Role of the 2'-Hydroxyl Group: The 2'-hydroxyl group of cAMP is critical for its high-affinity binding and activation of PKA. This is due to a conserved glutamic acid residue in the cAMP-binding domains (CNBDs) of PKA that forms a hydrogen bond with this 2'-hydroxyl group invivochem.cn.

2'-O-Methyl Substitution for Epac Selectivity: In contrast, the CNBDs of Epac1 and Epac2 possess different corresponding amino acids (glutamine and lysine, respectively) invivochem.cn. Substituting the 2'-hydroxyl group with a 2'-O-methyl group significantly reduces the analog's affinity for PKA while maintaining or even enhancing its affinity for Epac invivochem.cnfrontiersin.orgplos.org. For example, 2'-O-Me-cAMP exhibits a significantly higher selectivity for Epac over PKA.

8-Position Substitutions for Enhanced Affinity and Selectivity: The introduction of hydrophobic substituents at the C8 position, such as the parachlorophenylthio (pCPT) group, further enhances the affinity and selectivity of 2'-O-methylated analogs for Epac frontiersin.org. A notable example is 8-pCPT-2'-O-Me-cAMP, which has been shown to bind Epac1 with an affinity 4.6-fold greater than native cAMP and exhibits a remarkable 107-fold greater affinity for Epac1 compared to the "A" CNBD of PKA regulatory subunit Iα frontiersin.org.

The following table summarizes the specificity of key cAMP analogs for PKA and Epac:

| Compound | Key Structural Modification(s) | PKA Activation | Epac Activation | Selectivity Profile | References |

| cAMP | None | Activator | Activator | Activates both PKA and Epac | frontiersin.orgplos.org |

| 2'-O-Me-cAMP | 2'-O-methyl | Impaired | Activator | Selective for Epac over PKA (up to 100x) | frontiersin.org |

| 8-pCPT-2'-O-Me-cAMP | 8-pCPT, 2'-O-methyl | Impaired | Super Activator | Highly selective for Epac1 over PKA (107x) | frontiersin.org |

| 8-Br-cAMP | 8-Bromo | Activator | Activator | Activates PKA, generally less selective for Epac | caymanchem.com |

| Rp-8-Br-cAMPS | 8-Bromo, Rp-phosphorothioate | Antagonist | - | Antagonist of PKA | wikipedia.org |

| N6,O2′-dibutyryl-cAMP | N6, O2'-dibutyryl | Activator | - | More lipophilic, enters cells efficiently, activates PKA | wikipedia.org |

| 6-Bnz-cAMP | N6-Benzoyl | Activator | Inefficient | PKA activator, inefficient Epac activator | wikipedia.org |

A significant challenge in using cAMP in biological systems is its low cell membrane permeability, meaning it does not readily enter cells when applied extracellularly wikipedia.orgwikipedia.org. Furthermore, native cAMP is rapidly degraded by phosphodiesterases (PDEs). Structural modifications address these limitations:

Enhanced Cellular Permeability:

Hydrophobic Substitutions: Purine ring modified analogs, such as 8-Br-cAMP and N6,O2′-dibutyryl-cAMP (db-cAMP), are more lipophilic and thus enter cells more efficiently than unmodified cAMP wikipedia.orgwikipedia.org. The presence of aromatic ring-containing substituents like the chloro-phenyl-thio group (as in 8-pCPT-cAMP) also increases the ability of cyclic nucleotides to inhibit certain transporters, indirectly indicating improved cellular interaction wikipedia.org.

Acetoxymethyl (AM) Esters: The introduction of AM-ester modifications on the phosphate ring neutralizes the negative charge of the cyclic phosphate, which is a key factor in limiting membrane passage. This derivatization significantly enhances membrane permeability, as exemplified by 8-pCPT-2'-O-Me-cAMP-AM wikipedia.org.

Increased Phosphodiesterase Resistance: Many 8-substituted cAMP analogs are designed to be resistant to degradation by PDEs, leading to sustained intracellular levels and prolonged effects. For instance, 8-Br-cAMP is known for its resistance to cyclic AMP phosphodiesterase degradation, making it long-acting caymanchem.com. Similarly, phosphorothioate analogs like Rp-8-Br-cAMPS are resistant to hydrolysis by PDEs. This resistance allows for more stable and prolonged modulation of cAMP-dependent pathways in research settings.

The following table highlights the impact of modifications on permeability and PDE resistance:

| Compound | Key Structural Modification(s) | Cellular Permeability | Phosphodiesterase Resistance | References |

| cAMP | None | Low | Sensitive | wikipedia.orgwikipedia.org |

| 8-Br-cAMP | 8-Bromo | Improved (lipophilic) | Resistant | wikipedia.orgcaymanchem.com |

| N6,O2′-dibutyryl-cAMP | N6, O2'-dibutyryl | Improved (lipophilic) | Resistant (stable derivative) | wikipedia.org |

| 8-pCPT-2'-O-Me-cAMP | 8-pCPT, 2'-O-methyl | Improved (hydrophobic) | - | frontiersin.org |

| 8-pCPT-2'-O-Me-cAMP-AM | 8-pCPT, 2'-O-methyl, AM-ester | Significantly enhanced | - | wikipedia.org |

| Rp-8-Br-cAMPS | 8-Bromo, Rp-phosphorothioate | Cell-permeable | Resistant |

Analytical and Detection Methodologies in 8 Oh Camp Research

Quantitative Measurement of Intracellular cAMP Levels in Experimental Models

Quantitative measurement of intracellular cAMP levels is fundamental to understanding the cellular responses mediated by 8-OH-cAMP. These methods provide a snapshot of total cAMP concentration within a cell population or tissue extract.

Immunoassays are widely utilized for the quantitative detection of cAMP due to their high sensitivity and throughput. Techniques such as Enzyme-Linked Immunosorbent Assays (ELISA), Radioimmunoassays (RIA), and Scintillation Proximity Assays (SPA) rely on the competitive binding of sample cAMP with a labeled cAMP tracer to a specific anti-cAMP antibody. genscript.comnih.govnih.govcosmobio.co.jp

In the context of this compound research, these immunoassays are employed to measure changes in endogenous cAMP levels induced by this compound treatment. For instance, a Direct cAMP ELISA kit can quantitatively determine cAMP in various biological samples, including cells, tissue, and cell culture supernatants. genscript.comcosmobio.co.jp An acetylated assay format can enhance sensitivity by approximately 10-fold, which is beneficial for samples with very low cAMP concentrations. cosmobio.co.jp

However, it is important to consider potential cross-reactivity or interference from cAMP analogs like this compound itself, or other modified cyclic nucleotides, with the antibodies used in these assays. For example, studies have shown that certain cyclic nucleotide analogs, such as 8-Bromo-cAMP, can exhibit reduced affinity to anti-cAMP antibody paratopes, indicating that the antibody might preferentially bind cAMP in a specific conformation. nih.gov While specific data on this compound's direct cross-reactivity with commercial cAMP immunoassay antibodies are not extensively detailed in general literature, researchers must validate their chosen assay when using this compound to ensure accurate measurement of endogenous cAMP.

An example of typical immunoassay performance for cAMP detection is presented below:

| Assay Type | Detection Limit (LOD) | Z' Factor | Key Feature |

| Fluorescence-based Immunoassay (e.g., CatchPoint) | 0.1 pmol/mL moleculardevices.com | > 0.83 moleculardevices.com | High sensitivity, non-radioactive, suitable for HTS moleculardevices.com |

| SPA | 2 pmol/mL (non-acetylated) moleculardevices.com | N/A | Less sensitive than CatchPoint moleculardevices.com |

Fluorescence-based and luminescence-based methodologies offer non-radioactive alternatives for cAMP detection, providing high sensitivity and suitability for high-throughput screening.

Fluorescence Polarization (FP): While not explicitly detailed for this compound research in the provided snippets, FP assays measure changes in the rotational diffusion of a fluorescently labeled tracer upon binding to a receptor or antibody. In a competitive format, unlabeled cAMP from the sample displaces the labeled tracer, leading to a change in polarization. The sensitivity of fluorescence polarization methods for cAMP measurement can be around 1.25 pmol/mL. moleculardevices.com

Furthermore, fluorescent cAMP analogs like 8-[Fluo]-cAMP (with excitation at 494 nm and emission at 517 nm) are available for direct study of cAMP binding and dynamics, which can be relevant in understanding how this compound might interact with or modulate cAMP-binding proteins. biolog.de

Immunoassays (e.g., ELISA, RIA, SPA) for cAMP Detection

Live-Cell Imaging Techniques for cAMP Dynamics

Live-cell imaging techniques provide real-time, spatial, and temporal information about cAMP dynamics within living cells, offering insights that static endpoint assays cannot.

FRET biosensors are powerful tools for visualizing cAMP dynamics in vivo. These biosensors typically consist of a cAMP-binding domain (from PKA, Epac, or cyclic nucleotide-gated channels (CNGCs)) flanked by a FRET donor and acceptor fluorophore. Upon cAMP binding, a conformational change occurs in the biosensor, altering the proximity of the fluorophores and thus changing the FRET efficiency. nih.govmdpi.comnih.gov

Key FRET Biosensor Characteristics for cAMP Detection:

| Biosensor Type | cAMP-Binding Domain | Dynamic Range (ΔF/F0 or ΔRatio/Ratio0) | Notes |

| Epac-based (e.g., cADDis) | Epac2 | ~35% fluorescence decrease (in vitro) mdpi.com | Similar sensitivity to other Epac sensors, relatively high Kd (10-100 μM) in vitro mdpi.com |

| Epac-based (e.g., TEpacVV) | Epac | Increased dynamic range, enhanced photostability mdpi.com | Uses mTurquoise2 (donor) and cpVenus-Venus (acceptor) mdpi.com |

| PKA-based | PKA | Varies by sensor nih.govnih.gov | First approach for FRET cAMP measurement nih.gov |

BRET is another powerful live-cell imaging technique that allows for real-time monitoring of intracellular cAMP levels. Similar to FRET, BRET relies on the proximity-dependent energy transfer between a luminescent donor (typically Renilla luciferase, Rluc) and a fluorescent acceptor. nih.govresearchgate.net

BRET-based cAMP biosensors, such as CAMYEL (cAMP sensor using Rluc-Epac-GFP), utilize the conformational change of a cAMP-binding protein like Epac1 upon cAMP binding to alter the distance between the Rluc donor and a green fluorescent protein (GFP) acceptor. researchgate.net A decrease in the BRET ratio typically indicates an increase in cAMP concentration. researchgate.net These sensors are widely used to assess the activity of GPCRs that modulate cAMP production. researchgate.netnih.gov

Förster Resonance Energy Transfer (FRET) Biosensors (PKA-based, Epac-based, CNGC-based)

Indirect Assessment of cAMP Pathway Activation

Beyond direct measurement of cAMP, the activation of the cAMP pathway in response to compounds like this compound can be indirectly assessed by monitoring the phosphorylation status of downstream target proteins.

Since this compound acts as a PKA agonist, its primary effect is to activate PKA. Activated PKA, in turn, phosphorylates numerous substrate proteins within the cell. medchemexpress.comwikipedia.org Therefore, changes in the phosphorylation levels of these PKA-specific substrates can serve as an indirect indicator of cAMP pathway activation. Western blot analysis, utilizing phospho-specific antibodies, is a common biochemical method for detecting these phosphorylation changes. nih.gov While sensitive and specific, this method requires cell lysis and cannot provide real-time dynamics or spatial information about cAMP signaling. Nonetheless, it offers a valuable approach to confirm the functional consequences of this compound treatment on the cAMP-PKA signaling cascade.

Detection of Phosphorylated Substrates of cAMP-Dependent Kinases

cAMP-dependent protein kinase (PKA) is a primary effector of cAMP, and its activation leads to the phosphorylation of numerous substrate proteins, thereby regulating diverse cellular functions like cell growth and metabolism. This compound, as a PKA agonist, can be utilized to investigate these phosphorylation events medchemexpress.commolbiolcell.org.

Detection of phosphorylated substrates of PKA can be achieved through several sophisticated techniques:

Phosphoproteomics : This high-throughput approach allows for the global mapping of PKA targets across different conditions and time points. By analyzing the phosphoproteome, researchers can identify novel PKA substrates and understand how PKA activity levels influence the phosphorylation of various proteins, revealing distinct phosphorylation programs based on substrate affinity molbiolcell.org.

Phospho-Specific Antibodies : A common method involves the use of antibodies specifically designed to recognize proteins only when they are phosphorylated at particular residues. Techniques such as Western blotting, immunohistochemistry (IHC-P), immunocytochemistry/immunofluorescence (ICC/IF), and immunoprecipitation (IP) are employed to detect these phosphorylated proteins. For instance, phospho-PKA RII alpha (Ser99) antibodies can detect the phosphorylation status of PKA's regulatory subunit, which is indicative of PKA activation and subsequent substrate phosphorylation medchemexpress.comnih.govresearchgate.net. Research has shown that while basal phosphorylation of PKA regulatory subunit II (RII) exists, persistent maximal PKA activation can lead to a phosphatase-dependent loss of RII phosphorylation, which can be monitored using these antibodies researchgate.net.

In Vitro Phosphorylation Assays : These assays directly test whether a candidate protein is phosphorylated by PKA. Proteins are incubated with active PKA and ATP (often radiolabeled), and the incorporation of phosphate (B84403) into the substrate is measured. This method is crucial for confirming direct PKA-substrate relationships identified through other means, such as evolutionary proteomics pnas.org.

Evolutionary Proteomics : This sequence-based approach identifies potential PKA substrates by assessing the evolutionary conservation of PKA consensus phosphorylation sites within a proteome. The premise is that highly conserved sites are more likely to be physiologically relevant phosphorylation targets. This method has successfully identified numerous candidate PKA substrates, with a strong correlation between site conservation and the likelihood of PKA phosphorylation pnas.orgnih.gov.

Surface Plasmon Resonance (SPR) Spectroscopy : SPR can be used to quantify the binding of PKA holoenzymes to phospho-specific antibodies in the presence of cAMP. This technique can reveal conformational changes in PKA subunits upon cAMP binding, which are linked to the accessibility of phosphorylation sites and subsequent substrate interactions rupress.org.

While this compound is a PKA agonist, other cAMP analogs like 8-Br-cAMP have been used to study PKA-dependent substrate phosphorylation. For example, 8-Br-cAMP treatment has been observed to lead to a loss of phospho-RII, suggesting its utility in modulating PKA activity and observing subsequent phosphorylation changes researchgate.net.

Measurement of Adenylyl Cyclase and Phosphodiesterase Activities

The dynamic regulation of intracellular cAMP levels is maintained by the opposing actions of adenylyl cyclases (ACs), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. Measuring the activities of these enzymes is fundamental to understanding cAMP signaling, especially when investigating compounds like this compound, which is known to be resistant to mammalian PDEs medchemexpress.com.

Measurement of Adenylyl Cyclase Activity: Adenylyl cyclase activity is typically determined by quantifying the formation of cAMP from its substrate, ATP.

Radiolabeled ATP Conversion Assays : A widely used in vitro method involves incubating isolated cell membranes with [α-32P]ATP. The production of [32P]cAMP is then measured after its isolation using sequential chromatography, often involving Dowex cation-exchange and alumina (B75360) columns biologists.comahajournals.orgresearchgate.netahajournals.org. Assay mixtures commonly include components such as MgATP, MgCl2, GTP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase), and PDE inhibitors like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation during the assay ahajournals.orgahajournals.org.

Table 1: Representative Adenylyl Cyclase Activity Measurements (Note: This is a conceptual interactive table. In a true interactive format, users might be able to filter or sort.)

| Condition (Platelets) | Basal AC Activity (pmol cAMP/mg protein per 10 minutes) | Stimulant (Concentration) | Stimulated AC Activity (Relative to Basal) | Citation |

| Normotensive | 43.2 ± 16.1 (with GTP) | NECA (10 µmol/L) | Increased | ahajournals.org |

| Normotensive | 43.2 ± 16.1 (with GTP) | PGE1 (1 µmol/L) | Increased | ahajournals.org |

| PMVECs (Membrane) | ~13 (pmol/minute/mg protein) | Forskolin (100 µmol/L) | 4.5x increase (membrane fraction) | ahajournals.org |

| PMVECs (Cytosol) | Basal | Forskolin (100 µmol/L) | 6x increase (cytosolic compartment) | ahajournals.org |

Cell-Based Assays : These assays measure cAMP production directly in intact cells.

HTRF (Homogeneous Time-Resolved Fluorescence) Assays : Used for high-throughput screening, these assays detect cAMP formation, often in response to G protein-coupled receptor (GPCR) activation. For example, 5-HT7 receptors, which couple to Gs to promote cAMP formation, can be studied using HTRF-based cAMP assays eurofinsdiscovery.com.

Luminescence-Based Assays (e.g., cAMP-Glo™ Assay) : These assays offer a sensitive and non-radioactive alternative. The cAMP-Glo™ Assay, for instance, is based on the principle that cAMP stimulates PKA activity, which consumes ATP. The remaining ATP is then quantified via a coupled luciferase reaction, producing a luminescent signal inversely proportional to the cAMP concentration. This method is scalable and provides excellent signal-to-background ratios promega.es.

Measurement of Phosphodiesterase Activity: PDE activity is measured by quantifying the rate at which cAMP is hydrolyzed to AMP.

Radiolabeled cAMP Hydrolysis Assays : These in vitro assays typically use radiolabeled cAMP (e.g., [3H]-cAMP) as a substrate. The hydrolysis product (AMP) or the decrease in substrate is then measured. This involves incubating the enzyme with the radiolabeled substrate and separating the product from the substrate, often using chromatographic methods biologists.com.

AMP-Glo Assay : This luminescent assay directly quantifies the AMP produced by PDE activity. It is a sensitive method for measuring the enzymatic activities of various PDE isoforms (e.g., PDE3B, PDE7A, PDE8A1, PDE4B2, PDE10A1, and PDE11A4) and for determining kinetic parameters like Km values for cAMP or IC50 values for PDE inhibitors researchgate.net.

Table 2: Representative Phosphodiesterase Activity and Inhibition Data (Note: This is a conceptual interactive table. In a true interactive format, users might be able to filter or sort.)

| PDE Isoform | Substrate | Km for cAMP (µM) | Inhibitor | IC50 (µM) | Citation |

| PDE3B | cAMP | - | Cilostamide | 2.6 | researchgate.net |

| PDE3B | cAMP | - | Zardaverine | 29.4 | researchgate.net |

| PDE3B | cAMP | - | IBMX | 429 | researchgate.net |

| PDE4D4 | [3H]-cAMP | - | Rolipram | ~75% inhibition at 10 µM | biologists.com |

| PDE4D4 | [3H]-cAMP | - | PDE4D41-166 peptide | ~30% reduction | biologists.com |

Live-Cell Sensors (Cyclic Nucleotide-Gated Channels) : Tailored cyclic nucleotide-gated (CNG) channels can function as in vivo cAMP sensors. An increase in local cAMP concentration activates these channels, leading to a measurable increase in Ca2+ entry. By monitoring Ca2+ influx in response to stimuli or PDE inhibitors, researchers can assess changes in local cAMP levels, thereby indirectly measuring PDE activity within living cells nih.govrupress.org.

Radioimmunoassays (RIAs) : While primarily used for quantifying total cAMP concentrations, RIAs can also indirectly assess PDE activity by measuring the decrease in cAMP over time in samples where PDE activity is expected nih.gov.

It is important to note that this compound is resistant to mammalian cyclic nucleotide-dependent phosphodiesterases medchemexpress.com. This characteristic makes it a valuable tool for studies where stable, prolonged PKA activation is desired without the rapid degradation of the cyclic nucleotide by endogenous PDEs, allowing researchers to isolate the effects of PKA activation from the dynamic regulation of cAMP by PDEs.

Cellular and Biochemical Roles in Experimental Models

Regulation of Cell Growth, Proliferation, and Differentiation

Specific experimental findings detailing the direct effects of 8-OH-cAMP on the regulation of cell growth, proliferation, and differentiation in various cell lines, including cancer cells, smooth muscle cells, and embryonic stem cells, are not extensively reported in the literature. Research in these areas has largely relied on other cAMP analogs.

Studies in In Vitro Cell Lines (e.g., Cancer Cells, Smooth Muscle Cells, Embryonic Stem Cells)

While cAMP signaling is known to influence cell growth, proliferation, and differentiation across a wide array of cell types, including cancer cells, smooth muscle cells, and embryonic stem cells, direct experimental data specifically attributing these effects to this compound are scarce. Studies often utilize membrane-permeable analogs like 8-Br-cAMP or 8-Cl-cAMP to investigate these phenomena. For instance, 8-Cl-cAMP has been shown to inhibit proliferation and induce differentiation in various human cancer cell lines, as well as inhibit vascular smooth muscle cell (VSMC) proliferation in vitro. core.ac.ukmedchemexpress.comjacc.orgaacrjournals.org Similarly, 8-Br-cAMP has been observed to influence the proliferation and differentiation of mouse embryonic stem cells nih.govresearchgate.netnih.gov and to have anti-proliferative and apoptotic effects on cancer cells medchemexpress.com.

Role in Osteogenic Differentiation of Mesenchymal Stem Cells

The role of cAMP signaling in the osteogenic differentiation of mesenchymal stem cells (MSCs) has been investigated, with studies indicating that cAMP-mediated protein kinase A (PKA) activation can influence osteogenesis. researchgate.netresearchgate.netnih.govpnas.org However, these studies primarily refer to the effects of db-cAMP and 8-Br-cAMP, or general cAMP activators like forskolin, rather than directly implicating this compound. For example, db-cAMP has been shown to enhance osteogenic differentiation and bone formation in human mesenchymal stem cells (hMSCs), while 8-Br-cAMP has been observed to induce adipogenesis in some contexts. researchgate.netnih.govutwente.nl

Modulation of Schwann Cell Differentiation

Research on the modulation of Schwann cell differentiation by cAMP typically involves the use of cell-permeable cAMP analogs such as 8-Bromo-cAMP or db-cAMP. These analogs have been shown to induce a differentiated, post-mitotic state in isolated Schwann cells, characterized by the expression of myelin-related markers like Krox-20 and O1. mdpi.comoup.comumich.edurupress.orgplos.org The precise contribution of this compound to these specific processes in Schwann cells has not been explicitly detailed in the retrieved literature.

Effects on Cell Migration and Adhesion Dynamics

Direct experimental evidence regarding the effects of this compound on cell migration and adhesion dynamics is not widely reported. The available literature primarily discusses the roles of other cAMP analogs in these processes.

Actin Cytoskeleton Remodeling

Studies on actin cytoskeleton remodeling in response to cAMP signaling, particularly in the context of cell migration, have predominantly utilized 8-Bromo-cAMP. For instance, in mouse embryonic stem cells (mESCs), 8-Bromo-cAMP has been shown to induce actin cytoskeleton remodeling through the activation of Rac1 and Cdc42 signaling, leading to increased expression of proteins like Arp3, TOCA, and N-WASP, and decreased cofilin phosphorylation. nih.govresearchgate.netnih.gov This remodeling is crucial for enhancing cell motility. nih.govresearchgate.netnih.gov Direct investigations into the effects of this compound on actin cytoskeleton remodeling are not prominent.

Modulation of Cell Junctional Complex Proteins

Involvement in Metabolic Regulation in Cellular Systems

This compound, functioning as a PKA agonist, is utilized in research to explore the role of cAMP in the development and progression of cardiovascular and metabolic diseases medchemexpress.com. Cyclic AMP (cAMP) signaling is a fundamental mechanism in metabolic regulation across various organisms. For instance, in Escherichia coli, the cAMP-CRP (cAMP receptor protein) system is a major regulatory mechanism of metabolic activity, controlling the expression of a large group of catabolic enzymes known as the C-sector biorxiv.orgnih.govscispace.com. This system actively adjusts the expression of catabolic enzymes in response to metabolic fluctuations, even under constant external conditions, suggesting its role in managing internal metabolic stochasticity and achieving cellular homeostasis biorxiv.org. The cAMP-CRP complex is also crucial for maintaining an active state of energy metabolism while downregulating anabolic pathways in antibiotic-tolerant persister cells, enabling their survival under adverse conditions nih.gov.

Neurobiological Roles in Experimental Systems

The cAMP signaling pathway, which this compound can modulate as a PKA agonist, plays critical roles in neural function and plasticity medchemexpress.comnih.gov.

The circadian clock, an intrinsic cellular oscillator present in most mammalian tissues, regulates rhythmic physiology and behavior nih.govplos.org. Cyclic AMP signaling has been observed to modulate circadian rhythms in experimental systems, including the suprachiasmatic nucleus (SCN), the central circadian clock in mammals, and rat fibroblasts embopress.orgnih.gov. The SCN coordinates the timing of physiology and behavior, and rhythmic changes in extra- and intracellular factors, including cAMP, contribute to circadian cAMP rhythms within the SCN nih.gov. Peripheral tissue clocks, which are necessary for the rhythmic expression of clock output genes, are principally regulated by stimuli downstream from the SCN and are entrained by signals such as cAMP input plos.org. Conditions associated with the tumor microenvironment, such as acidic pH, can alter circadian rhythms in macrophages, and while cAMP signaling plays a role in macrophage response to acidic pH, it is not the sole mediator of these pH-induced changes in circadian rhythms embopress.org.

Influence on Neuronal Function and Plasticity

Roles in Immunological Processes and Phagocytic Activity

cAMP is a well-established potent regulator of innate and adaptive immune cell functions, and increases in intracellular cAMP generally suppress innate immune functions of phagocytes, including inflammatory mediator generation, phagocytosis, and the killing of microbes atsjournals.orgfrontiersin.org.

The assembly of actin on phagosomal membranes is a dynamic process crucial for phagocytic uptake and subsequent maturation events researchgate.net. Increasing cAMP levels have been found to inhibit actin assembly both in vitro and within cells, whereas decreasing cAMP levels stimulate it biologists.comnih.govresearchgate.net. This effect is consistent with the notion that cAMP-dependent activation of PKA is a mechanism through which cAMP inhibits phagosome actin assembly in macrophages biologists.com. For instance, the addition of 8-bromoadenosine (B559644) 3',5'-cyclic monophosphate (8-Br-cAMP), a brominated derivative of cAMP that activates PKA and is resistant to phosphodiesterase degradation, modestly but significantly decreased the fraction of phalloidin-labeled phagosomes, indicating reduced actin assembly biologists.com. High levels of cAMP, often induced in macrophages infected with mycobacteria, lead to the depolymerization of F-actin around the mycobacteria-containing phagosome, hindering its movement towards lysosomes frontiersin.orgnih.gov. This suggests that the phagosome cAMP-PKA system acts as a molecular switch regulating phagosome actin and maturation in macrophages biologists.comnih.gov.

Elevated cAMP levels also inhibit phagosome-lysosome fusion and acidification in cells, with reducing cAMP having the opposite effect biologists.comnih.gov. Research has shown that 8-Br-cAMP can significantly inhibit phagosomal-lysosomal fusion biologists.com. Pathogenic mycobacteria, such as Mycobacterium tuberculosis, exploit this cAMP-mediated inhibition to their advantage; increased intracellular cAMP levels upon mycobacterial infection contribute to the retardation of phagosome maturation by hindering the movement of the phagosome toward lysosomes frontiersin.orgnih.govfrontiersin.org. This interference with phagosome-lysosome fusion allows mycobacteria to evade lysosomal destruction and establish intracellular survival niches frontiersin.org.

While 8-Hydroxyadenosine 3':5'-cyclic monophosphate (this compound) is a known chemical compound, detailed research findings focusing solely on its specific roles in vascular smooth muscle cell responses and cellular redox homeostasis in experimental models are not extensively documented in the readily available scientific literature. Most studies investigating the biological effects of 8-substituted cyclic AMP (cAMP) analogs in these contexts typically refer to compounds such as 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) or 8-Chloro-cAMP (8-Cl-cAMP), which are known activators of cAMP-dependent pathways or possess distinct pharmacological properties.

Therefore, based on the strict requirement to focus solely on the chemical compound "this compound" (8-Hydroxyadenosine 3':5'-cyclic monophosphate, PubChem CID: 121087), the specific detailed research findings for the requested sections are not available. The information below provides the PubChem CIDs for this compound and other relevant compounds that are often discussed in the broader context of cAMP signaling and its analogs in vascular biology and redox regulation.

Applications of 8 Oh Camp As a Research Tool

Probing cAMP-Dependent and Independent Signaling Pathways

cAMP functions as a pivotal second messenger, mediating diverse biological processes primarily through the activation of Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (Epac) guidetopharmacology.orgtci-chemical-trading.com. 8-OH-cAMP is recognized as a polar, membrane-impermeable analog of cAMP that acts as a PKA agonist and exhibits resistance to mammalian cyclic nucleotide-dependent phosphodiesterases, contributing to its long-acting effects guidetopharmacology.org. This resistance allows for sustained activation of PKA-dependent pathways in experimental settings.

The complexity of cAMP signaling, where cAMP can target not only PKA and Epac but also certain phosphodiesterases and ion channels, necessitates the use of selective tools to differentiate between various downstream effects nih.gov. To specifically investigate PKA-independent signaling, researchers employ analogs such as 8-pCPT-2'-O-Me-cAMP. This Epac-selective analog has been demonstrated to effectively stimulate Ca2+-induced Ca2+ release (CICR) and exocytosis in human pancreatic β-cells, with its action being independent of PKA but sensitive to overexpression of dominant-negative Epac2 nih.gov. Such selective agonists are crucial for elucidating the distinct roles of Epac-mediated events, including those underlying the effects of hormones like glucagon-like peptide-1 (GLP-1) nih.gov.

Quantitative proteomics approaches have further leveraged cAMP analogs to distinguish between PKA-dependent and PKA-independent changes in protein expression. For instance, studies using 8-CPT-cAMP (a related analog) in wild-type and PKA-null S49 murine T lymphoma cells revealed that out of 25 proteins whose expression was altered by 8-CPT-cAMP treatment, 21 exhibited PKA-dependent changes, highlighting the utility of these analogs in mapping signaling networks invivochem.cn.

Utilization in High-Throughput Screening for Modulators of cAMP Pathways

The central role of cAMP in numerous signal transduction pathways makes its modulation a significant target in drug discovery. Assays designed to measure changes in intracellular cAMP concentrations are fundamental tools in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents uni-freiburg.deuni.lu. While this compound itself is a research tool, its properties inform the development and application of screening assays.

Various HTS platforms utilize genetically encoded cAMP sensors, such as modified luciferase-based systems or bioluminescence resonance energy transfer (BRET) sensors, to enable real-time detection of cAMP levels uni-freiburg.de. These systems are compatible with HTS formats, allowing for the rapid identification of agonists, antagonists, and allosteric modulators of G protein-coupled receptors (GPCRs) that influence adenylyl cyclase activity uni.luwikipedia.org. For example, a luciferase-based cAMP sensor developed in HEK293 cells for the melanocortin-4 receptor demonstrated suitability for HTS with a Z' value of 0.50, indicating robust assay performance . Similarly, AlphaScreen cAMP assays offer a robust and reproducible method for characterizing and screening Gαi-coupled receptors, with standard agonists and antagonists exhibiting expected pharmacological profiles wikipedia.org. Fluorescent cAMP analogs, such as 8-[Fluo]-cAMP, are also employed in high-throughput, non-radioactive methods to measure the functional activity of G(s)-coupled receptors frontiersin.org.

Investigating Subcellular Compartmentalization of cAMP Signaling

A growing understanding of cAMP signaling emphasizes its spatial regulation, where cAMP is not uniformly distributed but forms localized "nanodomains" or "hot spots" within specific subcellular compartments tci-chemical-trading.comctdbase.orgchembase.cnctdbase.org. This compartmentalization is crucial for ensuring signal precision and achieving distinct functional outcomes in response to diverse stimuli tci-chemical-trading.comctdbase.org.

As a polar and membrane-impermeable analog, this compound can be used to study the effects of extracellularly applied cAMP, thereby helping to delineate localized signaling events or the involvement of specific transporters guidetopharmacology.org. Key proteins involved in establishing and maintaining these cAMP nanodomains include A-kinase anchoring proteins (AKAPs), which tether PKA to specific subcellular locations, ensuring its proximity to relevant targets tci-chemical-trading.comctdbase.orgnih.gov. Phosphodiesterases (PDEs) also play a vital role in shaping local cAMP gradients by degrading the second messenger within these confined spaces tci-chemical-trading.com. Advanced tools, particularly FRET (Förster resonance energy transfer) sensors, are indispensable for real-time monitoring of cAMP concentration changes within these discrete subcellular compartments, providing critical insights into the dynamic nature of localized cAMP signaling tci-chemical-trading.comuni-freiburg.de.

Developing Agonist and Antagonist Analogs for Targeted Research

The strategic modification of the cAMP molecule has led to the development of a diverse array of analogs that serve as specific agonists or antagonists for targeted research, allowing for the selective manipulation of cAMP-mediated pathways. This compound itself is a PKA agonist, and its resistance to phosphodiesterase degradation contributes to its prolonged action in experimental systems guidetopharmacology.org.

Other notable analogs include:

8-pCPT-2'-O-Me-cAMP : This analog is a highly selective activator of Epac, making it a valuable tool for dissecting PKA-independent signaling pathways nih.govresearchgate.net. It demonstrates preferential activation of Epac2 over Epac1 while being a poor activator of PKA.

8-Bromoadenosine (B559644) 3',5'-cyclic monophosphate (8-Br-cAMP) : As a membrane-permeable and long-acting activator of PKA, 8-Br-cAMP is resistant to phosphodiesterase degradation. It has been used to investigate calcium-mediated pathways and exhibits various cellular effects, such as inhibiting macrophage proliferation and protecting neutrophils from apoptosis.

8-chloro-cAMP (8-Cl-cAMP) : Studies have explored its anti-proliferative effects, suggesting that these might be linked to its breakdown product, 8-chloro-adenosine (Cl-AdR), rather than solely PKA-mediated actions.

8-OH-DPAT : Although primarily known as a 5-HT1A receptor agonist, 8-OH-DPAT also functions as a 5-HT7 receptor agonist by increasing cAMP production, thereby serving as a pharmacological tool for investigating 5-HT7 receptor activation.

The rational design of these analogs often involves modifications at the C8 position of the adenine (B156593) ring, which can influence membrane permeability and selectivity for specific cAMP effectors researchgate.net. Further modifications, such as 2'-O-methylation, can enhance selectivity for Epac while reducing PKA activation. This continuous development of highly specific cAMP analogs empowers researchers to precisely probe and manipulate individual components of the cAMP signaling network, advancing our understanding of cellular regulation.

Advanced Research Considerations and Future Directions

Elucidation of Isoform-Specific Functions of PKA and Epac in Response to cAMP Analogs

The intracellular second messenger cAMP exerts its diverse biological effects primarily through two main effector proteins: Protein Kinase A (PKA) and Exchange proteins directly activated by cAMP (Epac). While 8-OH-cAMP is recognized as a PKA agonist, its membrane impermeability means that its effects, when applied extracellularly, are typically observed in systems where cAMP receptors are accessible on the cell surface or when delivered intracellularly. medchemexpress.com

The study of isoform-specific functions of PKA and Epac greatly benefits from the use of selective cAMP analogs. For instance, this compound serves as a tool to investigate PKA-dependent pathways, particularly when studying the impact of PKA activation without direct activation of Epac. In contrast, Epac-selective cAMP analogs, such as 8-(4-chlorophenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate (8-pCPT-2′-O-Me-cAMP, often referred to as 007), have been instrumental in dissecting Epac-mediated signaling. The selectivity of 8-pCPT-2′-O-Me-cAMP for Epac is attributed to a 2′-O-methyl group on its ribose moiety, which significantly reduces its affinity for PKA while enhancing its binding to Epac. diabetesjournals.orgnih.govnih.govportlandpress.compancreapedia.org

Research has demonstrated that the differential activation of PKA and Epac by specific analogs can lead to distinct cellular outcomes. For example, in pancreatic β-cells, 8-pCPT-2′-O-Me-cAMP has been shown to stimulate Ca2+-induced Ca2+ release (CICR) and exocytosis independently of PKA, highlighting Epac's role in insulin (B600854) secretion. nih.govnih.gov Similarly, studies in Schwann cells have revealed opposing roles for PKA and Epac in proliferation and differentiation, where PKA activity is crucial for cell cycle entry, while Epac activity is required for differentiation and myelin formation. nih.gov Future research leveraging this compound alongside Epac-selective analogs can provide a more nuanced understanding of how these two major cAMP effectors coordinate or antagonize cellular processes in various physiological and pathological contexts.

Identification of Novel Downstream Effectors and Signaling Networks

As a PKA agonist, this compound is primarily used to activate PKA and subsequently study its well-established downstream signaling cascades, which include the phosphorylation of numerous substrates and the regulation of gene expression via transcription factors like cAMP response element-binding protein (CREB). researchgate.netresearchgate.net While PKA itself has a broad impact on various cellular functions, the identification of novel downstream effectors or entirely new signaling networks uniquely modulated by this compound, beyond the classical PKA pathway, remains an active area for future exploration. Current literature predominantly focuses on the established PKA-mediated effects of this compound. Further investigations are needed to uncover any unique, subtle, or context-specific signaling events that might be preferentially activated by this compound compared to other PKA activators or endogenous cAMP surges.

Integration of Omics Data for Comprehensive Pathway Analysis

The application of omics technologies, such as proteomics and transcriptomics, offers a powerful approach to comprehensively map cellular responses to signaling molecules. While studies have utilized quantitative proteomics to analyze the broader cAMP/PKA signaling pathway, often employing analogs like 8-CPT-cAMP (which is an Epac activator) to induce changes in protein expression acs.orgnih.govnih.gov, specific omics investigations directly employing this compound are less documented.

Future research could significantly benefit from integrating this compound into multi-omics studies. For instance, transcriptomic analysis could reveal global gene expression changes induced by this compound, providing insights into its long-term cellular effects and regulatory networks. Proteomics, including phosphoproteomics, could identify novel PKA substrates or changes in protein-protein interactions triggered by this compound, offering a deeper understanding of its immediate and downstream signaling impact. Such comprehensive analyses would help to precisely define the "fingerprint" of this compound's cellular actions and its interplay with other signaling pathways.

Development of Next-Generation cAMP Analogs with Enhanced Specificity and Experimental Utility

This compound's inherent properties, including its polarity, membrane impermeability, and resistance to phosphodiesterase degradation, make it a foundational compound for the rational design of next-generation cAMP analogs. medchemexpress.com Its stability against PDEs is particularly advantageous for sustained experimental manipulation of PKA activity.

Future analog development can build upon these characteristics to create compounds with even greater specificity, cell permeability (e.g., through esterification), or targeted delivery mechanisms. The success of Epac-selective analogs like 8-pCPT-2′-O-Me-cAMP, achieved by specific structural modifications that alter binding affinity to different cAMP effectors, serves as a model for designing highly refined probes. diabetesjournals.orgportlandpress.com The goal is to develop tools that can precisely modulate specific cAMP effector isoforms or subcellular pools, enabling researchers to dissect the intricate spatial and temporal dynamics of cAMP signaling with unprecedented resolution. This includes developing activators or inhibitors that can be uncaged or activated by light or other external stimuli, providing even finer temporal control over PKA activation.

Exploration of this compound and Analog Roles in Emerging Biological Research Areas

This compound is already utilized in research concerning cardiovascular and metabolic diseases, leveraging its role as a PKA agonist. medchemexpress.commedchemexpress.com In cardiovascular research, cAMP signaling plays a critical role in regulating cardiac myocyte contractile function and is a main second messenger for β-adrenergic receptor signaling. nih.gov PKA activation is involved in various aspects of cardiac physiology, including the regulation of L-type calcium current. nih.gov In metabolic diseases, cAMP pathways are crucial for processes such as insulin secretion and glucose metabolism. nih.govnih.govrevvity.com

Beyond these established areas, future research could explore the roles of this compound in:

Neurobiology: Given cAMP's broad involvement in neuronal plasticity, learning, and memory researchgate.net, this compound could be used to probe PKA's specific contributions to these processes, especially in compartmentalized signaling within neurons.

Immunology and Inflammation: While cAMP generally suppresses immune functions via PKA aai.org, further studies with this compound could delineate its precise effects on specific immune cell types and inflammatory pathways.

Cancer Biology: The cAMP/PKA/CREB pathway has complex, context-dependent roles in cancer, sometimes promoting or inhibiting tumor growth. researchgate.netnih.gov this compound could be a valuable tool to investigate PKA's specific involvement in different cancer types and to identify potential therapeutic targets.

Cellular Differentiation and Development: PKA plays a role in various differentiation processes. This compound could help elucidate the specific PKA-dependent mechanisms driving these developmental programs.

By precisely activating PKA, this compound allows researchers to isolate and study the downstream consequences of PKA activation, contributing to a more comprehensive understanding of its physiological and pathophysiological roles across diverse biological systems.

Q & A

Q. What experimental designs are optimal for assessing this compound’s role in protein phosphorylation pathways?

- Methodological Approach : Use Western blotting with phospho-specific antibodies to quantify phosphorylation levels of PKA substrates (e.g., CREB). Include dose-response experiments (e.g., 1–100 µM this compound) and time-course analyses to capture dynamic effects. Normalize results to housekeeping proteins like β-tubulin, as demonstrated in studies comparing this compound and db-cAMP . Replicate experiments across multiple cell lines to account for variability.

Q. How should researchers address discrepancies in this compound’s reported effects on nucleoside transport?

- Methodological Approach : Conduct competitive inhibition assays using radiolabeled nucleosides (e.g., [³H]thymidine) to measure uptake in the presence of this compound. Compare results with analogs like 8-pCPT-cAMP, which lack nucleoside transporter inhibition activity . Validate findings using genetic knockouts (e.g., equilibrative nucleoside transporter 1 [ENT1]-deficient cells) to isolate this compound-specific mechanisms.

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound’s activation of PKA-dependent vs. PKA-independent pathways?

- Methodological Approach : Combine pharmacological inhibition (e.g., H89 for PKA) with siRNA-mediated knockdown of PKA subunits. Use phosphoproteomics to identify non-canonical targets. For example, shows increased β-tubulin phosphorylation with this compound, suggesting off-target effects. Integrate kinase profiling arrays to map alternative pathways .

Q. How can researchers design experiments to evaluate this compound’s cross-talk with adenosine receptor signaling?

- Methodological Approach : Co-administer this compound with selective adenosine receptor antagonists (e.g., SCH58261 for A2A receptors) in cell-based assays. Measure downstream cAMP/PKA activity via FRET-based biosensors. Use RNA sequencing to identify receptor-specific transcriptional changes, as this compound’s hydrolytic products may indirectly modulate receptor activity .

Q. What statistical and reproducibility frameworks are critical for this compound studies in heterogeneous cell populations?

- Methodological Approach : Apply mixed-effects models to account for intra- and inter-experimental variability. Use power analysis to determine sample sizes for detecting ≥1.5-fold changes in phosphorylation (α=0.05, power=80%). Follow guidelines in for transparent reporting, including raw data deposition and detailed supplemental methods (e.g., cell passage numbers, serum batch details) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting data on this compound’s cytotoxicity in cancer vs. normal cells?

- Methodological Approach : Perform comparative viability assays (e.g., MTT, apoptosis markers) using paired cancer/normal cell lines (e.g., Panc-1 vs. primary pancreatic cells). Analyze cell cycle profiles via flow cytometry to identify phase-specific effects. Incorporate metabolomic profiling to assess ATP depletion or redox imbalances, which may explain selective toxicity .

Q. What bioinformatics tools are recommended for integrating this compound’s omics data with existing cAMP pathway databases?

- Methodological Approach : Use platforms like KEGG or Reactome to map phosphoproteomic or transcriptomic data onto cAMP signaling nodes. Apply gene set enrichment analysis (GSEA) to identify overrepresented pathways. Cross-reference with databases like PhosphoSitePlus to annotate novel phosphorylation sites .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when testing this compound in primary human cells?

- Methodological Approach : Obtain IRB approval for primary cell use (e.g., blood or tissue samples). Anonymize donor data and adhere to biosafety protocols for handling bioactive compounds. Document consent processes per ’s Category 7 guidelines for human subjects research .

Q. What steps mitigate reproducibility issues in this compound studies?

- Methodological Approach : Pre-register experimental designs on platforms like Open Science Framework. Use authenticated cell lines (e.g., STR-profiled) and lot-controlled reagents. Include internal controls (e.g., untreated samples in every assay plate) and share raw data/analysis scripts via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.